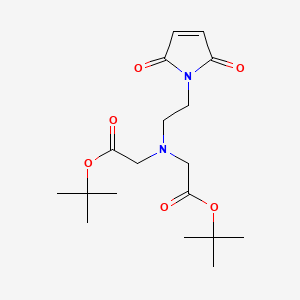

Di-tert-butyl 2,2'-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetate

Description

Di-tert-butyl 2,2'-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetate (CAS: 2096496-06-7) is a synthetic compound featuring a central azanediyl diacetate backbone modified with tert-butyl ester groups and a 2,5-dioxopyrrolidine (maleimide) moiety. The tert-butyl esters act as hydrolytically stable protecting groups for carboxylic acids, enhancing lipophilicity and shelf-life, while the maleimide group enables selective thiol conjugation, making it valuable in bioconjugation, prodrug design, and polymer chemistry .

Properties

Molecular Formula |

C18H28N2O6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

tert-butyl 2-[2-(2,5-dioxopyrrol-1-yl)ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |

InChI |

InChI=1S/C18H28N2O6/c1-17(2,3)25-15(23)11-19(12-16(24)26-18(4,5)6)9-10-20-13(21)7-8-14(20)22/h7-8H,9-12H2,1-6H3 |

InChI Key |

BTBBUJWMZNKNEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCN1C(=O)C=CC1=O)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,2’-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetate typically involves the reaction of tert-butyl 2,2’-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2’-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Di-tert-butyl 2,2'-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetate serves as a precursor for aminodiacetate derivatives. These derivatives have potential applications in radiopharmaceuticals, particularly when labeled with technetium-99m (99mTc). The ability to create new imaging agents through these derivatives could enhance diagnostic imaging techniques in medical settings .

Synthesis of Functional Materials

The compound can be utilized in the synthesis of various functional materials. Its structural components allow for the formation of polymers and other materials with specific properties that may be useful in electronics and photonics. For instance, derivatives of pyrrole are often investigated for their electrical conductivity and photoluminescent properties .

Organic Photovoltaics

Recent studies have indicated that compounds similar to this compound are being explored in organic photovoltaic applications. These materials can enhance the efficiency of solar cells by improving charge transport and light absorption properties .

Case Study 1: Radiopharmaceutical Development

A study demonstrated the synthesis of aminodiacetate derivatives from this compound. These derivatives were successfully labeled with technetium isotopes for use in imaging studies. The results indicated that these compounds could significantly improve the visualization of biological processes in vivo .

Case Study 2: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronic devices where durability and performance are critical .

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for aminodiacetate derivatives | New imaging agents for diagnostics |

| Functional Materials | Synthesis of polymers and conductive materials | Enhanced electrical properties |

| Organic Photovoltaics | Use in solar cell development | Improved efficiency and charge transport |

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2’-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction is crucial in studying enzyme mechanisms and developing inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Diethyl 2,2'-((2-((2-Ethoxy-2-Oxoethyl)(Heptyl)Amino)Ethyl)Azanediyl)Diacetate

Structure : This analog () replaces tert-butyl esters with diethyl esters and introduces a heptyl chain on the ethylazanediyl backbone.

Key Differences :

- Ester Groups : Diethyl esters are less sterically hindered than tert-butyl, leading to faster hydrolysis under acidic/basic conditions.

- Hydrophobicity : The heptyl chain increases logP (predicted 2.8 vs. 3.5 for the target compound), enhancing membrane permeability but reducing aqueous solubility.

- Applications : Used in surfactant formulations and drug delivery systems where moderate lipophilicity is advantageous .

2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic Acid Bis-4-Methylbenzenesulfonic Acid Salt (A116217)

Structure : This derivative (CAS: 2096496-06-7, ) lacks ester protection, presenting free carboxylic acids as a sulfonic acid salt.

Key Differences :

- Solubility : High water solubility due to ionic sulfonic acid groups (logP ≈ -1.2 vs. 3.5 for the target compound).

- Stability : Reduced stability in acidic environments due to protonation of carboxylates, limiting oral bioavailability.

- Applications : Preferred in aqueous bioconjugation (e.g., antibody-drug conjugates) but requires stabilization in formulations .

A427966 (CAS: 318515-70-7)

Structure : While exact details are unavailable, its high structural similarity (0.78, ) suggests a shared azanediyl diacetate core with alternative substituents (e.g., methyl esters or shorter alkyl chains).

Key Differences :

- Functionality: Potentially optimized for specific reactivity (e.g., faster hydrolysis or enhanced solubility).

- Applications: Likely niche roles in catalysis or diagnostics, though further data is needed .

Data Tables: Comparative Properties

Limitations and Contradictions

- highlights discrepancies in similarity scoring (A427966: 0.78 vs. A116217: 0.54), likely due to algorithmic biases toward functional groups over backbone similarity.

- Structural data gaps for A427966 limit direct comparisons, underscoring the need for crystallographic studies (e.g., using SHELX programs ).

Biological Activity

Di-tert-butyl 2,2'-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies concerning this compound.

- Molecular Formula : CHNO

- Molecular Weight : 342.39 g/mol

- CAS Number : 1669409-50-0

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl esters with pyrrole derivatives. The process typically requires specific conditions such as temperature control and the presence of catalysts to yield the desired compound effectively.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, related pyrrole derivatives have demonstrated significant reactive oxygen species (ROS) scavenging activities. This property is crucial for protecting cells from oxidative stress and may have implications in treating diseases linked to oxidative damage.

Antimicrobial Activity

Compounds derived from the pyrrole structure have shown broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. For example, studies on similar structures have reported minimal inhibitory concentrations (MICs) in the range of 50 μg/mL against several pathogens .

Anticancer Potential

The anticancer properties of pyrrole derivatives are well documented. This compound may exhibit cytotoxic effects on cancer cell lines. In vitro assays have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Case Studies

-

Study on Antioxidant Activity :

- Researchers evaluated a series of pyrrole derivatives for their ability to scavenge free radicals.

- Results indicated that certain derivatives exhibited high antioxidant activity comparable to standard antioxidants like ascorbic acid.

-

Antimicrobial Evaluation :

- A study assessed the efficacy of pyrrole-based compounds against clinical isolates of Staphylococcus aureus and Candida albicans.

- The results demonstrated that some compounds had potent antimicrobial activity with MIC values lower than conventional antibiotics.

-

Anticancer Screening :

- In a study involving breast cancer cell lines (MDA-MB-231), certain derivatives showed significant cytotoxicity with IC50 values in the low micromolar range.

- Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.